2,4,6-Triphenylbenzoic acid
Overview
Description
2,4,6-Triphenylbenzoic acid is a chemical compound with the molecular formula C25H18O2 . It has an average mass of 350.409 Da and a monoisotopic mass of 350.130676 Da .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 487.7±24.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 107.0±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 297.8±3.0 cm³ .Scientific Research Applications
1. Organometallic Chemistry
2,4,6-Triphenylbenzoic acid has been used in the study of organometallic chemistry. Specifically, it has been involved in the synthesis and structural characterization of dimethylaluminum carboxylato and hydrazonato complexes. These complexes exhibit interesting structural properties, such as dimeric structures and heterocyclic rings, which are significant in the field of organometallic chemistry (Dickie et al., 2004).
2. Antiparasitic Research
This compound derivatives have shown potential in antiparasitic research. Studies have focused on conjugates of related compounds, demonstrating significant improvements in trypanocidal potency against strains of African trypanosomes. This research is crucial in developing new antiparasitic agents (González et al., 2017).
3. Biochemical Studies
Research involving this compound also extends to biochemical studies. For instance, a water-soluble aromatic disulfide, related to this compound, has been synthesized for determining sulfhydryl groups in biological materials. This has implications in understanding various biological processes and interactions (Ellman, 1959).
4. Pharmaceutical Synthesis
The compound has been utilized in the pharmaceutical industry for the synthesis of valuable intermediates. An example is the continuous flow synthesis of related compounds, which are important in pharmaceutical manufacturing and material science. This demonstrates the compound's role in facilitating efficient pharmaceutical production processes (Deng et al., 2015).
5. Material Science
In material science, this compound has contributed to the development of metal-organic coordination polymers. These polymers, derived from related compounds, show unique properties due to their low coordination numbers at metal sites, offering potential applications in various material science fields (Dickie et al., 2005).
Mechanism of Action
Mode of Action
It is known that the compound can undergo hydrolysis , but the specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known that phenolic compounds, which include triphenylbenzoic acids, are involved in various metabolic pathways . These pathways include the shikimate pathway for the biosynthesis of phenolic acids .
Result of Action
It is known that certain phenolic compounds can inhibit the activity of enzymes such as α-amylase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Triphenylbenzoic acid . For example, the presence of organic carbon and metal oxide phases in the soil can affect the sorption of similar compounds under oxic and anoxic conditions . Additionally, the degradation of similar compounds can be influenced by environmental factors such as pH and redox potential .
Properties
IUPAC Name |
2,4,6-triphenylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWWGHQMONYPEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280538 | |
Record name | 2,4,6-triphenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5732-17-2 | |
Record name | NSC17359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-triphenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.